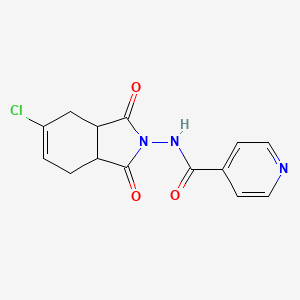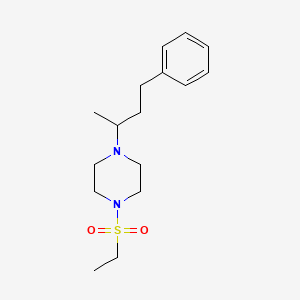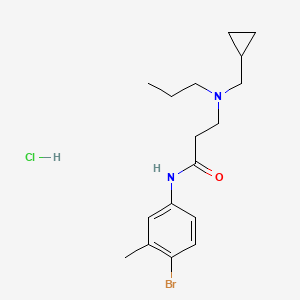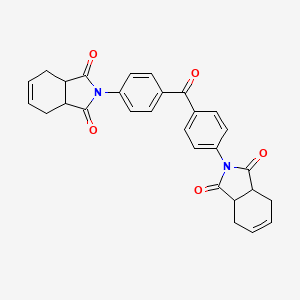![molecular formula C23H17ClN2O B3947474 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone, also known as BCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the quinazolinone family, which is known for its diverse biological activities. BCQ has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. In addition, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is its diverse biological activities, making it a promising candidate for various research applications. This compound has been extensively studied, and its synthesis has been optimized to provide high yields and purity. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in any research application.
Orientations Futures
There are several future directions for research involving 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone. One potential direction is the investigation of this compound as a potential treatment for viral infections, including HIV and hepatitis B virus. Another potential direction is the investigation of this compound as a potential treatment for inflammation-related diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Applications De Recherche Scientifique
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation.
Propriétés
IUPAC Name |
3-benzyl-2-[2-(2-chlorophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c24-20-12-6-4-10-18(20)14-15-22-25-21-13-7-5-11-19(21)23(27)26(22)16-17-8-2-1-3-9-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRVUIYEHKYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947435.png)
![N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3947437.png)
![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3947438.png)

![4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947450.png)
![ethyl 1-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947452.png)
![N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3947465.png)
![1-(benzylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3947477.png)

![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B3947488.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3947491.png)
![6-amino-3-(1-naphthyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3947497.png)